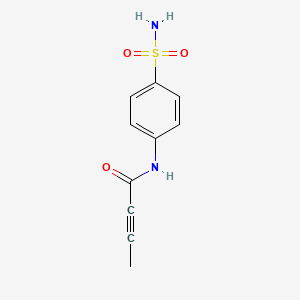

N-(4-sulfamoylphenyl)but-2-ynamide

Description

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h4-7H,1H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKDQUCRHUENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)but-2-ynamide typically involves the reaction of 4-aminobenzenesulfonamide with but-2-ynoic acid or its derivatives. The reaction is usually carried out under mild conditions, often employing a coupling reagent to facilitate the formation of the amide bond. One common method involves the use of trichloroethene as a two-carbon synthon, which allows for the conversion of amides and electrophiles to the corresponding ynamides .

Industrial Production Methods

Industrial production of N-(4-sulfamoylphenyl)but-2-ynamide may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)but-2-ynamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-sulfamoylphenyl)but-2-ynamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the but-2-ynamide moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

The following sections compare N-(4-sulfamoylphenyl)but-2-ynamide to structurally related compounds in terms of synthesis, physicochemical properties, and biological activity.

Structural Analogues with Modified Amide Substituents

Compounds sharing the N-(4-sulfamoylphenyl) core but differing in amide-linked groups demonstrate distinct properties:

Key Observations :

- Synthetic Accessibility : But-2-ynamide derivatives (e.g., in ) often require multistep reactions involving alkyne coupling, whereas acrylamides and acetamides (e.g., ) are synthesized via direct condensation or nucleophilic substitution.

- Thermal Stability : Higher melting points in acrylamide derivatives (e.g., 265.9°C ) suggest enhanced crystallinity compared to cyclopropane-based analogs (156–220°C ).

- Biological Relevance: Acrylamides with electron-withdrawing groups (e.g., cyano) exhibit potent anti-proliferative activity, likely due to interactions with cellular kinases or DNA .

Electronic and Steric Effects of Substituents

- This contrasts with the planar acrylamide group, which may favor π-π stacking .

- Sulfamoyl vs. Sulfonamide : The sulfamoyl group (SO₂NH₂) in N-(4-sulfamoylphenyl) derivatives enhances hydrogen-bonding capacity compared to simple sulfonamides, as seen in TbLeuRS inhibitors .

Spectroscopic Differentiation

- MS-ESI Data : Cyclopropane-dicarboxamide derivatives (e.g., 12f in ) show higher molecular weights ([M+H]⁺ 467.0) compared to acrylamides ([M+H]⁺ ~400–450 ).

- ¹H-NMR Shifts : Protons adjacent to the sulfamoyl group resonate at δ 7.6–8.1 ppm across all analogs, while aliphatic protons in but-2-ynamide would likely appear as a singlet near δ 2.5–3.0 ppm (based on ).

Biological Activity

N-(4-sulfamoylphenyl)but-2-ynamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

N-(4-sulfamoylphenyl)but-2-ynamide features a sulfonamide group attached to a phenyl ring and a but-2-ynamide moiety. This unique structure contributes to its reactivity and biological properties.

Synthesis:

The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with but-2-ynoic acid or its derivatives. The synthesis often employs coupling reagents under mild conditions, ensuring high yield and purity. Common methods include the use of trichloroethene as a synthon, which facilitates the formation of the desired amide bond.

Antimicrobial Properties

Research indicates that N-(4-sulfamoylphenyl)but-2-ynamide exhibits antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown anticancer potential . Studies have demonstrated that N-(4-sulfamoylphenyl)but-2-ynamide can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may interact with proteins involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in tumor cells .

The mechanism of action for N-(4-sulfamoylphenyl)but-2-ynamide involves interactions with specific molecular targets:

- Enzyme Inhibition: The sulfonamide group can form strong hydrogen bonds with active site residues of target enzymes, inhibiting their activity.

- Covalent Bonding: The but-2-ynamide moiety may participate in covalent bonding with metal ions or other reactive species, further modulating biological pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(4-sulfamoylphenyl)but-2-ynamide against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to existing sulfonamide antibiotics, suggesting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| P. aeruginosa | 32 |

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that N-(4-sulfamoylphenyl)but-2-ynamide induced apoptosis through caspase activation. Flow cytometry analysis showed increased sub-G1 phase populations, indicating cell death. Furthermore, Western blot analysis confirmed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Q & A

Q. What are the key synthetic pathways for N-(4-sulfamoylphenyl)but-2-ynamide, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the sulfamoylphenyl intermediate via sulfonylation of 4-aminophenol using sulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

- Step 2 : Activation of but-2-ynoic acid using thionyl chloride to form but-2-ynoic acid chloride.

- Step 3 : Coupling the sulfamoylphenyl intermediate with but-2-ynoic acid chloride in the presence of a base (e.g., triethylamine) at room temperature.

Critical Conditions : - Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥90% purity. Yield optimization hinges on stoichiometric control of the acyl chloride and slow addition to prevent dimerization .

Q. Which spectroscopic techniques are essential for characterizing N-(4-sulfamoylphenyl)but-2-ynamide, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR :

- Sulfamoyl group : A singlet at δ 3.1–3.3 ppm (¹H, -SO₂NH₂ protons).

- Butynamide backbone : Alkyne protons appear as a triplet (δ 2.8–3.0 ppm, J = 2.5 Hz), while the amide proton resonates at δ 8.2–8.5 ppm.

- Aromatic protons : Doublets in δ 7.3–7.8 ppm (para-substituted phenyl).

- FT-IR :

- Strong absorbance at ~2200 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (amide C=O), and ~1320/1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

- Mass Spectrometry :

- ESI-MS typically shows [M+H]⁺ at m/z 267.1 (C₁₁H₁₁N₂O₃S⁺). Prioritize fragmentation patterns to confirm the alkyne moiety .

Advanced Research Questions

Q. How can structural discrepancies in N-(4-sulfamoylphenyl)but-2-ynamide derivatives explain contradictory biological activity reports?

- Methodological Answer : Discrepancies often arise from:

- Stereoelectronic Effects : The linear geometry of the but-2-ynamide group restricts binding conformations in enzyme active sites (e.g., carbonic anhydrase II), altering inhibition efficacy.

- Crystallographic Validation : Use SHELXL for refining X-ray structures to identify torsional angles between the sulfamoylphenyl and alkyne groups. For example, a >10° deviation in dihedral angles reduces hydrophobic interactions with target proteins .

- Bioassay Variability : Standardize enzyme inhibition assays (e.g., fixed pH 7.4, 25°C) to minimize false negatives from buffer-dependent solubility changes .

Q. What crystallographic strategies are recommended for resolving the 3D structure of N-(4-sulfamoylphenyl)but-2-ynamide-enzyme complexes?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) data.

- Structure Solution : Employ SHELXD for phase determination via molecular replacement (using apo-enzyme PDB models) or experimental phasing (S-SAD for sulfur atoms).

- Refinement : In SHELXL, apply restraints for the alkyne bond (C≡C distance ~1.20 Å) and anisotropic B-factors for the sulfamoyl group. ORTEP-3 can visualize thermal ellipsoids to assess conformational flexibility .

Q. How does the electronic configuration of the but-2-ynamide moiety influence nucleophilic addition reactions in derivatization studies?

- Methodological Answer :

- Alkyne Reactivity : The sp-hybridized carbons in the but-2-ynamide group act as electrophilic centers. Under Pd/Cu catalysis (Sonogashira conditions), it undergoes cross-coupling with aryl halides to form extended π-conjugated systems.

- Regioselectivity : The electron-withdrawing sulfamoyl group directs nucleophilic attack (e.g., Grignard reagents) to the β-carbon of the alkyne, forming Zaitsev-adducts.

- Kinetic Monitoring : Use ¹H NMR to track reaction progress; disappearance of the alkyne proton triplet (δ 2.8–3.0 ppm) indicates completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.